5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWXXBKLDJZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrazole moiety. Common synthetic routes include the reaction of hydrazines with 1,3-diketones or chalcones under acidic or basic conditions . The phenylsulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides . The final step involves the formation of the bicyclic structure, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The pyrazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can lead to the formation of pyrazole N-oxides , while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives .
Scientific Research Applications
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to related bicyclic sulfonamides and heterocyclic derivatives. Below is a detailed analysis of analogous compounds, focusing on their structural variations, synthetic routes, and physicochemical properties.
Structural Analogues and Substituent Variations
Physicochemical Properties
- Molecular Weight and Solubility: The oxalate salt of the bicyclic core (C7H11NO5) has a molar mass of 189.17 g/mol, suggesting moderate solubility in polar solvents . Substituents like pyrimidine or triazine (e.g., in ) increase molecular weight and may reduce aqueous solubility, necessitating formulation adjustments.
- Thermal Stability: A related compound, ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)phenyl methanone, exhibits a melting point of 113–115°C, indicative of moderate thermal stability .
Pharmacological Implications
- Triazine- and pyrimidine-substituted derivatives are often explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic motifs .
- Imidazole and pyrazole derivatives are associated with anti-inflammatory or antiviral activity, leveraging their ability to interact with enzymatic active sites .
Biological Activity
The compound 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a novel pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent research findings.
Chemical Structure
The compound features a bicyclic structure with a pyrazole moiety, which is known for its diverse pharmacological activities. The sulfonyl group and the bicyclic framework contribute to its biological profile.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory
- Anticancer
- Antimicrobial
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to This compound have shown promising results in reducing inflammation markers in various models:
- In vitro studies demonstrated a decrease in TNF-alpha and IL-6 levels when treated with pyrazole derivatives .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating potent growth inhibition .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored, particularly their ability to combat resistant bacterial strains:
- Biofilm Disruption : Pyrazole derivatives have been shown to disrupt biofilms formed by bacteria, enhancing their effectiveness as antimicrobial agents .
Case Studies
Several case studies have been documented regarding the biological activity of pyrazole derivatives:
- Case Study on Anti-cancer Efficacy :
- Case Study on Anti-inflammatory Properties :
Q & A
Q. What are the optimized synthetic routes for the bicyclo[2.2.1]heptane core in this compound?
The bicyclo[2.2.1]heptane scaffold can be synthesized via stereoselective methods starting from trans-4-hydroxy-L-proline. For example, Portoghese’s method (Scheme 1) involves sequential protection/deprotection steps, including benzoylation, tosylation, and LiBH4-mediated reduction, yielding the bicyclic structure with high enantiomeric purity (86–93% yields) . A modified approach (Scheme 2) uses CbzCl for amine protection and NaBH4 for selective reduction, achieving comparable efficiency (86–100% yields) while minimizing side reactions .
Q. How is the sulfonyl-pyrazole moiety introduced into the bicyclic structure?
The sulfonyl group is typically introduced via sulfonylation of the para-substituted phenyl ring. For example, TsCl (tosyl chloride) in pyridine or CH2Cl2 with Et3N as a base can sulfonylate the intermediate aryl amine. The pyrazole ring is then installed via nucleophilic substitution or palladium-catalyzed coupling, though specific protocols for this compound require further validation from analogous syntheses .
Q. What analytical techniques are critical for confirming structural integrity?
- NMR : 1H/13C NMR is essential for verifying stereochemistry (e.g., bridgehead protons in the bicyclo system at δ 3.5–4.5 ppm) and sulfonyl/pyrazole substituents.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) can confirm enantiopurity (>99% ee) .
- Elemental Analysis : Used to validate purity and stoichiometry, as seen in pyrazole derivative studies (e.g., C11H10N2O2 with <0.5% deviation) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence stereochemical outcomes during bicyclo[2.2.1]heptane formation?
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance LiBH4 reduction selectivity by stabilizing transition states. In contrast, NaBH4 in EtOH/THF mixtures favors equatorial attack due to steric effects .
- Temperature : Low temperatures (0–5°C) during tosylation (TsCl/Py) prevent epimerization, while reflux conditions (NaOMe/MeOH) promote ring closure via SN2 mechanisms .
Q. What strategies mitigate competing side reactions during sulfonylation?
- Base Selection : Et3N over Py reduces sulfonic acid byproduct formation.
- Protection : Pre-protection of the bicyclic amine (e.g., with Cbz or Boc groups) prevents undesired sulfonamide formation .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonylation kinetics, minimizing hydrolysis .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Molecular dynamics simulations can predict interactions between the sulfonyl-pyrazole group and target enzymes (e.g., kinases or proteases).
- QSAR : Correlate substituent electronic effects (Hammett σ values) with biological activity using pyrazole analogs as benchmarks .
Q. What experimental designs are recommended for assessing environmental fate and toxicity?
- Long-Term Stability : Use accelerated degradation studies (pH 3–9, UV exposure) to evaluate hydrolytic/oxidative pathways .
- Ecotoxicology : Follow OECD guidelines for Daphnia magna or algae assays, with LC50/EC50 determination. Include metabolite profiling (LC-MS) to identify persistent intermediates .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for bicyclo[2.2.1]heptane intermediates: How to address them?
- Root Cause : Variations in reagent purity (e.g., LiBH4 vs. NaBH4) and workup protocols (e.g., flash chromatography vs. recrystallization).
- Resolution : Reproduce methods under inert atmosphere (Ar/N2) and monitor reaction progress via TLC/HPLC to isolate optimal conditions .
Q. Conflicting bioactivity data for pyrazole-sulfonyl derivatives: What factors contribute?
- Purity : Impurities (e.g., residual Pd from coupling reactions) may skew assay results. Validate purity via ICP-MS for metals and 1H NMR for organic residues.
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC50 values. Standardize protocols using WHO-recommended controls .
Methodological Recommendations
Best practices for scaling up synthesis without compromising enantiopurity:
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., LiBH4 reductions).
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid) to enhance enantiomeric excess at >10-g scale .
Strategies for resolving spectral overlaps in NMR characterization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
